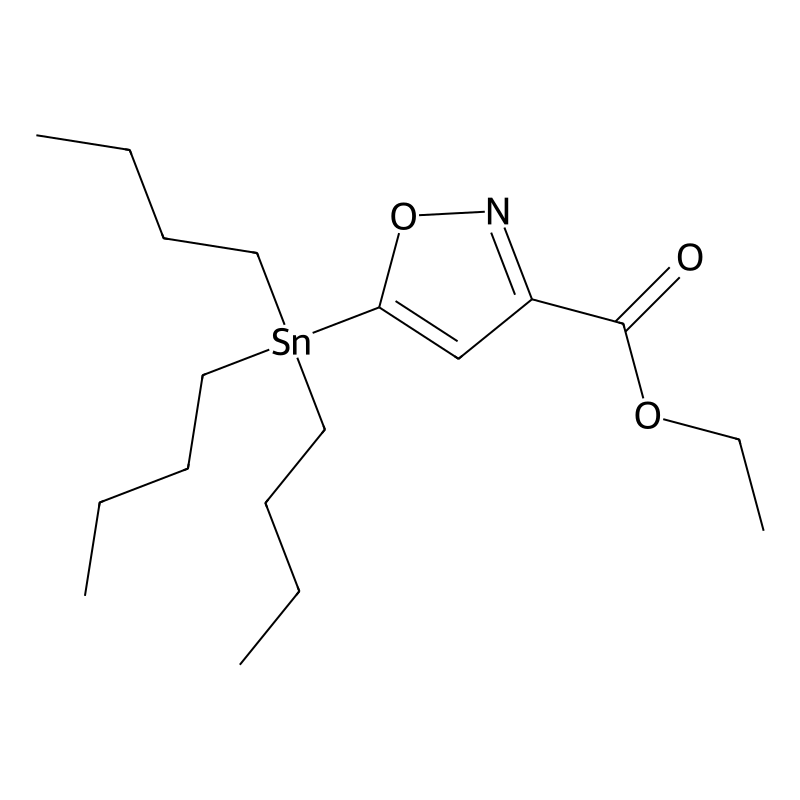

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

is a chemical compound with the molecular formula C18H33NO3Sn . It’s a liquid with a refractive index of n20/D 1.534 and a density of 1.209 at 25 °C .

This compound is likely used in the field of chemical synthesis . Isoxazole derivatives, such as this compound, are often used in organic synthesis due to their reactivity and the variety of reactions they can undergo . They can act as building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

In terms of application methods or experimental procedures, this would depend on the specific reaction being carried out. Typically, these compounds are used in controlled laboratory conditions, following specific protocols developed by researchers .

As for the results or outcomes obtained, this would also depend on the specific research context. In general, the use of isoxazole derivatives can lead to the synthesis of a wide range of complex organic molecules .

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula CHNOSn and a molecular weight of approximately 430.17 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The compound is characterized by the presence of a tributylstannyl group, which enhances its reactivity and utility in various

- Substitution Reactions: The tributylstannyl group can be substituted with various functional groups through nucleophilic substitution reactions.

- Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

- Coupling Reactions: It participates in coupling reactions, such as Stille coupling, which is essential for forming carbon-carbon bonds.

Common reagents used in these reactions include halides for nucleophilic substitution and palladium catalysts for coupling reactions .

The synthesis of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate typically involves stannylation of an isoxazole derivative. A common method includes:

- Starting Material: 5-bromo-3-carboxylate isoxazole.

- Reagents: Tributyltin hydride.

- Catalyst: Palladium catalyst.

- Reaction Conditions: The reaction is usually conducted under inert atmosphere conditions to prevent oxidation and maximize yield.

Industrial production methods would likely scale up these laboratory techniques, optimizing reaction conditions for yield and purity .

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate has several applications:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Development: The compound is utilized in the synthesis of new pharmaceuticals and biologically active compounds.

- Specialty Chemicals: It contributes to the production of advanced materials and specialty chemicals in industrial settings .

Several compounds share structural or functional similarities with ethyl 5-(tributylstannyl)isoxazole-3-carboxylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(triphenyltin)isoxazole-3-carboxylate | Contains triphenyltin instead of tributylstannyl | Different steric and electronic properties |

| Ethyl 5-(dimethylstannyl)isoxazole-3-carboxylate | Contains dimethylstannyl group | Lower molecular weight and different reactivity |

| 5-Bromoisoxazole-3-carboxylic acid | Lacks stannyl group | Simpler structure; used as a precursor in synthesis |

| Ethyl 5-(phenyl)isoxazole-3-carboxylate | Contains phenolic substituent | Different functional group; potential for different biological activity |

These compounds illustrate the diversity within the isoxazole derivatives, highlighting the unique contributions of the tributylstannyl group in ethyl 5-(tributylstannyl)isoxazole-3-carboxylate regarding reactivity and applications in organic synthesis .

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard